7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an aldehyde group at the 3rd position. It is a valuable intermediate in organic synthesis and has significant applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and ethyl acetate as the solvent . The reaction conditions are mild and do not require the use of a base, making it an efficient and convenient method for the synthesis of this compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: It has been investigated for its potential as a scaffold for drug discovery, particularly in the development of inhibitors for various enzymes and receptors.
Industry: It is utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a scaffold for the development of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific derivative and its intended therapeutic use. For example, some derivatives have shown significant activity against multidrug-resistant tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound also belongs to the imidazo[1,2-a]pyridine family and exhibits significant antituberculosis activity.
3-Bromoimidazo[1,2-a]pyridine: This compound lacks the aldehyde group at the 3rd position but shares the bromine substitution at the 7th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCMTQVWNFDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C=O)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743906 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-14-4 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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